1-Bromo-3-hydroxynaphthalene

Solid-State Stability Procurement Logistics Isomer Differentiation

1-Bromo-3-hydroxynaphthalene (4-bromo-2-naphthol) offers orthogonal reactivity for sequential transformations in complex molecule synthesis, notably in constructing high-performance BINAP ligands. Its solid physical state (mp 122 °C) ensures ease of handling and consistent yields, distinguishing it from lower-melting isomers. Ideal for medicinal chemistry and materials science, this building block enables efficient, protection-free synthetic routes.

Molecular Formula C10H7BrO
Molecular Weight 223.07 g/mol
CAS No. 5498-31-7
Cat. No. B1280799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-hydroxynaphthalene
CAS5498-31-7
Molecular FormulaC10H7BrO
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2Br)O
InChIInChI=1S/C10H7BrO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H
InChIKeyPQNQMYMGUXGWTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-hydroxynaphthalene (CAS 5498-31-7): Key Properties and Strategic Sourcing Considerations


1-Bromo-3-hydroxynaphthalene, also systematically named 4-bromo-2-naphthol, is a bifunctional naphthalene derivative bearing a bromine atom at the 1-position and a hydroxyl group at the 3-position . With a molecular weight of 223.07 g/mol [1] and a characteristic melting point of 122 °C , this compound serves as a versatile building block in organic synthesis, particularly valued for its orthogonal reactivity profile that enables sequential transformations in complex molecule construction .

Why Substituting 1-Bromo-3-hydroxynaphthalene with Other Bromonaphthol Isomers Jeopardizes Reaction Outcomes and Physical Handling


Bromonaphthol isomers differ critically in the relative positioning of their bromine and hydroxyl substituents, which dictates their electronic properties, steric environment, and physical state. The 1,3-relationship in 1-bromo-3-hydroxynaphthalene (4-bromo-2-naphthol) confers a distinct acidity (predicted pKa 8.76) [1] and a solid-state melting point of 122 °C , in stark contrast to the more acidic 1-bromo-2-naphthol (pKa 7.28) which melts at 77-84 °C , and the lower-melting 3-bromo-1-naphthol (61 °C) . These differences directly impact reaction selectivity, purification ease, and storage stability. Simply swapping one isomer for another without accounting for these parameters can lead to failed cross-couplings, altered regioselectivity, and unforeseen logistical complications.

1-Bromo-3-hydroxynaphthalene: Quantified Differentiation in Physicochemical Properties and Synthetic Utility


Elevated Melting Point (122 °C) Enhances Solid-State Handling and Storage Stability Versus Lower-Melting Isomers

1-Bromo-3-hydroxynaphthalene exhibits a melting point of 122 °C , which is significantly higher than that of the frequently encountered isomer 1-bromo-2-naphthol (77-84 °C) and the regioisomer 3-bromo-1-naphthol (61 °C) . This 38-61 °C elevation substantially reduces the risk of melting or degradation during ambient temperature shipping and storage.

Solid-State Stability Procurement Logistics Isomer Differentiation

Distinct Hydroxyl Acidity (pKa 8.76) Directs pH-Dependent Reactivity and Extraction Behavior

The predicted acid dissociation constant (pKa) for the hydroxyl group in 1-bromo-3-hydroxynaphthalene is 8.76 ± 0.40 [1]. This is notably less acidic than the hydroxyl in 1-bromo-2-naphthol, which has a predicted pKa of 7.28 ± 0.50 . The difference of approximately 1.5 pKa units corresponds to a roughly 30-fold lower acidity at a given pH.

pKa Ionization Reaction Selectivity Extraction

Validated Utility as a Convergent Starting Material for Asymmetric Hydrogenation Ligands (BINAP Derivatives)

1-Bromo-3-hydroxynaphthalene (4-bromo-2-naphthol) is explicitly employed as the convergent starting material for synthesizing 3,3'-disubstituted BINAP ligands, a class of privileged chiral ligands for asymmetric hydrogenation [1]. These ligands afford excellent enantioselectivities in the hydrogenation of substituted olefins, with the 3,3'-substituents shown to be beneficial through direct comparison with unsubstituted BINAP [1]. Alternative bromonaphthol isomers are not cited for this specific BINAP derivatization pathway.

Asymmetric Catalysis BINAP Ligands Chiral Synthesis

1-Bromo-3-hydroxynaphthalene: High-Value Application Scenarios Driven by Physicochemical and Reactivity Advantages


Synthesis of Modified BINAP-Type Chiral Ligands for Asymmetric Hydrogenation

1-Bromo-3-hydroxynaphthalene (4-bromo-2-naphthol) serves as a key building block in the convergent synthesis of 3,3'-disubstituted BINAP ligands [1]. These ligands deliver excellent enantioselectivities in the asymmetric hydrogenation of substituted olefins, a critical step in the production of enantiopure pharmaceuticals and fine chemicals. The specific substitution pattern of this compound is essential for installing the 3,3'-substituents that were shown to improve performance relative to unsubstituted BINAP [1].

Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions in Complex Molecule Assembly

The dual-functionalized scaffold of 1-bromo-3-hydroxynaphthalene enables orthogonal reactivity: the bromine atom undergoes palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the hydroxyl group can be independently alkylated, acylated, or oxidized . This orthogonality is exploited in the construction of complex molecular architectures for medicinal chemistry and materials science, where sequential bond formation is required without protecting group manipulation .

Crystallization-Prone Intermediates in Multi-Step Synthetic Sequences

With a melting point of 122 °C , 1-bromo-3-hydroxynaphthalene is a well-behaved solid at room temperature, facilitating straightforward handling, weighing, and purification by recrystallization. In contrast, lower-melting isomers (e.g., 1-bromo-2-naphthol, mp 77-84 °C) may be semi-solids or low-melting solids that complicate isolation and reduce shelf-life. This property is particularly advantageous in industrial process development, where consistent physical form is critical for reproducible yields and purity .

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